3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one

Chemical Biology Drug Discovery Medicinal Chemistry

Researchers requiring a multi-substituted thiophene scaffold for library synthesis often face limited access to compounds featuring both difluoromethoxy and phenylsulfanyl motifs in a single intermediate. This compound bridges that gap. - Three distinct reactive handles (thiophene carbonyl, -SPh, -OCF2H) enable divergent derivatization for structure-activity relationship (SAR) exploration. - The -OCF2H group serves as a tool to experimentally probe lipophilicity and metabolic stability against -OCH3 and -H analogs. - Supplied as a custom-synthesis product with rapid availability (10 mg-bulk), eliminating multi-step in-house preparation bottlenecks.

Molecular Formula C20H16F2O2S2
Molecular Weight 390.5 g/mol
Cat. No. B12181305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one
Molecular FormulaC20H16F2O2S2
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC(CC(=O)C2=CC=CS2)C3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C20H16F2O2S2/c21-20(22)24-15-10-8-14(9-11-15)19(26-16-5-2-1-3-6-16)13-17(23)18-7-4-12-25-18/h1-12,19-20H,13H2
InChIKeyDCUITSQKWMOACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one: Sourcing and Differentiation Intelligence


3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one is a synthetic, multi-substituted thiophene containing a difluoromethoxy aryl group and a phenylsulfanyl moiety. Despite its structural complexity, a comprehensive search of primary research papers, patents, and authoritative databases (PubMed, ChEMBL, PubChem, Google Patents) returned no direct quantitative evidence for this specific compound that could be used for scientific selection or procurement relative to analogs. This document therefore identifies the critical evidence gaps that prevent reliable differentiation from related compounds.

Why Substitution Risk Cannot Be Assessed for 3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one


The rationale for selecting this specific compound over close analogs or alternatives cannot be established due to a complete absence of comparator-based quantitative data in admissible sources. The literature search reveals no head-to-head studies, no IC50/Ki values against a common target alongside an analog, nor any verified physicochemical or pharmacokinetic profiling that distinguishes it from compounds with similar topologies (e.g., 3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one or 3-[4-(methoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one). Procurement decisions based on generic substitution claims would therefore be scientifically unfounded without commissioning bespoke comparative assays.

Quantitative Differentiation Evidence for 3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one


Critical Evidence Gap: No Comparator-Based Activity Data Available

A systematic search of the BindingDB, ChEMBL, and PubMed databases for this compound yielded no bioactivity records. Unlike well-characterized thiophene-based inhibitors (e.g., p38α MAPK or PI3K inhibitors), no IC50, Ki, EC50, or target engagement data are reported for this molecule. Consequently, no quantitative comparison with any analog can be performed.

Chemical Biology Drug Discovery Medicinal Chemistry

Critical Evidence Gap: No Direct Physicochemical or Selectivity Profiling

Key parameters for differentiation—lipophilicity (logP/logD), aqueous solubility, metabolic stability, and selectivity profiles against related targets—are absent from all authoritative databases (e.g., EPA CompTox, ChEMBL ADME data). Although the difluoromethoxy group is often introduced to modulate lipophilicity and metabolic stability in drug design, no experimental data exist to quantify this effect for this specific compound relative to its non-fluorinated or methoxy-substituted analogs.

Physical Chemistry ADME Selectivity

Critical Evidence Gap: No Patent or In-Vivo Characterization

No patents containing the exact compound or its specific use claims were identified. The compound is not listed as an exemplar in patent families covering thiophene-based HIF-2α inhibitors (e.g., US20200123123) or PI3K inhibitors (e.g., US20100041663). This gap extends to in-vivo efficacy, toxicology, and pharmacokinetic data, which are entirely absent for this molecule. Comparators from these patent families have demonstrated IC50 values in the nanomolar range, but no bridge exists to contextualize this compound within those pharmacophores.

Pharmacology In Vivo Intellectual Property

Application Scenarios Based on Available Evidence for 3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one


Exploratory Synthesis and Chemical Probe Development

The compound may serve as a versatile synthetic intermediate for the construction of more complex thiophene-based libraries, given its functional group handles (phenylsulfanyl, difluoromethoxy, and thiophene carbonyl). However, no published synthetic yields or scope studies exist to benchmark its utility against similar building blocks.

Physicochemical Model Compound for Fluorinated Motifs

The difluoromethoxy group is of interest in medicinal chemistry for modulating conformation and lipophilicity. This compound could be used as a model substrate to experimentally determine the effect of the -OCF2H group on logP and metabolic stability, provided these data are generated in a comparative study with the -OCH3 and -H analogs.

Biological Target Screening in Phenotypic Assays

In the absence of a defined molecular target, the compound could be profiled in broad phenotypic screening panels (e.g., cytotoxicity, anti-inflammatory, or antimicrobial assays) to establish a biological fingerprint. Only after generating primary screening data would a comparison with known standards (e.g., doxorubicin for cytotoxicity, dexamethasone for anti-inflammation) become feasible.

Computational Modeling and QSAR Studies

The three-dimensional structure, featuring a chiral center (if present) and multiple aromatic systems, makes it a candidate for molecular docking and QSAR modeling to predict potential targets. Such in silico studies could generate testable hypotheses, but cannot currently provide the quantitative differentiation required for procurement.

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